2-Bromo-4-cyclopropoxy-6-iodopyridine
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Overview
Description
2-Bromo-4-cyclopropoxy-6-iodopyridine is a halogenated pyridine derivative with the molecular formula C8H7BrINO and a molecular weight of 339.96 g/mol . This compound is of significant interest in organic synthesis due to its unique structure, which includes bromine, iodine, and cyclopropoxy substituents on a pyridine ring. These substituents confer distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the halogen dance reaction, where 2-bromopyridine is treated with lithium diisopropylamide (LDA) and iodine to yield 2-bromo-4-iodopyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions using appropriate cyclopropylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyridine ring.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used for cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-6-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to form various biologically active structures.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study the effects of halogenated pyridines on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-6-iodopyridine involves its interaction with various molecular targets and pathways. The halogen atoms (bromine and iodine) and the cyclopropoxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, the compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-iodopyridine: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-4-iodopyridine: Similar but without the cyclopropoxy group.
2-Fluoro-4-methylpyridine: Contains a fluorine atom instead of bromine and iodine.
Uniqueness
2-Bromo-4-cyclopropoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms along with a cyclopropoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C8H7BrINO |
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Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-6-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VSVXDRBEBUAICX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)Br |
Origin of Product |
United States |
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